molecular formula C25H30N2O10S B585828 Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide CAS No. 1296832-76-2

Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide

Cat. No. B585828
M. Wt: 550.579
InChI Key: GQCWGHHINCKKGE-DVGPLREDSA-N
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Description

Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide is a metabolite of Pioglitazone . It has a molecular weight of 550.58 and a molecular formula of C25H30N2O10S .


Synthesis Analysis

Based on the studies, two novel metabolic pathways for pioglitazone in hepatocytes are proposed . The first pathway involves N-glucuronidation of the thiazolidinedione ring of pioglitazone to form M7, followed by hydrolysis to M2, and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto carboxylic acid to form M11. The second pathway involves methylation of the mercapto group of the thiazolidinedione ring-opened mercapto amide to form M8, oxidation of M8 to form M1, and oxidation of M1 to form M3 .


Molecular Structure Analysis

The molecular structure of Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide is derived from the thiazolidinedione ring of Pioglitazone . The structure includes a glucuronide group attached to the nitrogen atom of the opened thiazolidinedione ring .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide include N-glucuronidation, hydrolysis, methylation, and oxidation .

Safety And Hazards

There are safety concerns regarding the use of Thiazolidinediones (TZDs), the class of drugs to which Pioglitazone belongs . The metabolite M-A, a hydration product, may be related to the mechanism of ring opening and the toxicity of Pioglitazone .

Future Directions

The search for new TZD candidates is ongoing due to the safety concerns of the available drugs in this class . Metabolism studies play a crucial step in the development of new candidates . The resistance of certain compounds to ring opening, probably related to N-substitution in the TZD ring, could be a potential direction for future research .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34)/t17?,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCWGHHINCKKGE-DVGPLREDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858316
Record name N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS RN

1296832-76-2
Record name N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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